molecular formula C9H14N2O2 B13163358 1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid

1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13163358
M. Wt: 182.22 g/mol
InChI Key: MBJWBZBJUQQSPX-UHFFFAOYSA-N
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Description

1-(3-Methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS# 1306607-12-4) is a high-purity pyrazole derivative supplied with a minimum purity of 95%. This compound has the molecular formula C 9 H 14 N 2 O 2 and a molecular weight of 182.22 g/mol. As a pyrazole-based scaffold, this compound is of significant interest in modern medicinal chemistry and rational drug design. The pyrazole ring is a privileged structure in pharmacology, known for its diverse biological activities and presence in numerous therapeutic agents . Researchers value such pyrazole carboxylic acids as critical intermediates for synthesizing novel compounds with potential pharmacological profiles, including cytotoxic, cytoprotective, antinociceptive, and anti-inflammatory activities . The specific substitution pattern of the 3-methylbutan-2-yl group at the N1 position may influence the compound's physicochemical properties and interaction with biological targets, making it a valuable building block for Structure-Activity Relationship (SAR) studies . The product is intended for Research and Development use only by technically qualified persons. It is not intended for diagnostic or therapeutic uses, nor for use in foods, drugs, cosmetics, or household products. For long-term stability, store in a cool, dry place.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1-(3-methylbutan-2-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H14N2O2/c1-6(2)7(3)11-5-4-8(10-11)9(12)13/h4-7H,1-3H3,(H,12,13)

InChI Key

MBJWBZBJUQQSPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)N1C=CC(=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via Hydrazine and Carbonyl Compounds

A common approach to synthesize pyrazole derivatives involves the condensation of hydrazine or hydrazine hydrate with α,β-unsaturated nitriles or ketones. For example, 3-aminocrotononitrile reacts with hydrazine hydrate under reflux (60–90 °C) for 8–24 hours to afford 3-amino-5-methylpyrazole, an important intermediate.

This step is conducted under mild conditions and yields around 75%, demonstrating efficiency and scalability.

Introduction of Carboxylic Acid Group by Oxidation

The 3-methyl-5-bromopyrazole intermediate can be oxidized to 5-bromo-1H-pyrazole-3-carboxylic acid using potassium permanganate (KMnO4) in acidic aqueous medium at 50–70 °C. The reaction involves slow addition of KMnO4 solution to the pyrazole substrate, followed by stirring and pH adjustment to isolate the acid product with yields up to 85%.

This oxidation step is crucial for installing the carboxylic acid moiety at the 3-position and is amenable to scale-up.

N-Substitution with 3-methylbutan-2-yl Group

The alkylation to introduce the 1-(3-methylbutan-2-yl) substituent on the pyrazole nitrogen can be achieved by condensation or nucleophilic substitution reactions, although detailed protocols specific to this substituent are scarce in the literature. General pyrazole N-alkylation methods involve using alkyl halides or ketones under basic or catalytic conditions.

One approach involves starting from 1H-pyrazole-3-carboxylic acid derivatives and reacting them with 3-methylbutan-2-yl halides or equivalents under controlled conditions to yield the target compound.

Alternative Regioselective Synthesis Using Trichloromethyl Enones

A recent methodology employs trichloromethyl enones as starting materials reacting with hydrazines to regioselectively synthesize 1-substituted-3-carboxyalkyl-1H-pyrazoles. The reaction proceeds through a one-pot, three-component process, with the trichloromethyl group serving as a carboxyalkyl precursor after methanolysis.

The selectivity depends on the hydrazine type: arylhydrazine hydrochlorides yield 1,3-regioisomers, while free hydrazines give 1,5-regioisomers. This method achieves moderate to excellent yields (41–97%) and offers a controlled route to carboxyalkyl pyrazoles structurally related to the target compound.

Detailed Example Synthesis (From Patent CN104844567A)

Step Reaction Conditions Yield (%) Notes
S1 Ring closure: 3-aminocrotononitrile + hydrazine hydrate 80 °C reflux, 8 h 75 Produces 3-amino-5-methylpyrazole
S2 Bromination (not detailed here) Intermediate for oxidation
S3 Oxidation: 3-methyl-5-bromopyrazole + KMnO4 50 °C, slow addition, 30 min stirring at 70 °C 85 Yields 5-bromo-1H-pyrazole-3-carboxylic acid
S4 Condensation with 2,3-dichloropyridine (example for related compound) Mild conditions Demonstrates condensation to form substituted pyrazole

This route highlights mild reaction conditions and good yields with relatively straightforward purification steps, making it industrially viable.

Challenges and Industrial Considerations

  • Some reported synthesis routes use hazardous reagents (e.g., ethyl diazoacetate, 3-butyne-2-ketone) and transition metal catalysts (InCl3), which generate toxic waste and complicate scale-up.
  • Hydrolysis steps can lead to products highly soluble in water, complicating isolation and lowering yields.
  • The described oxidation and condensation methods avoid these issues by using safer reagents and milder conditions, reducing environmental impact and cost.

Summary Table of Preparation Methods

Method Key Reactants Reaction Type Conditions Yield Range Advantages Limitations
Hydrazine + 3-aminocrotononitrile 3-aminocrotononitrile, hydrazine hydrate Ring closure 60–90 °C reflux, 8–24 h ~75% Mild, scalable Requires hydrazine handling
Oxidation of 3-methyl-5-bromopyrazole KMnO4, acidic aqueous Oxidation 50–70 °C, slow addition ~85% High yield, mild Use of strong oxidant
N-Alkylation with 3-methylbutan-2-yl halide Pyrazole acid, alkyl halide Alkylation Basic or catalytic conditions Variable Direct substitution Limited detailed protocols
Trichloromethyl enone + hydrazine Trichloromethyl enones, hydrazines One-pot condensation Room temp to moderate heat 41–97% Regioselective, versatile Requires hydrazine control

Chemical Reactions Analysis

1-(3-Methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in the substituents at the N1 position and modifications to the pyrazole ring. These variations influence molecular weight, solubility, and biological activity.

Table 1: Comparative Analysis of Pyrazole-3-Carboxylic Acid Derivatives
Compound Name Substituent (N1 Position) Molecular Weight Key Features/Applications Reference
1-(4-Sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid 4-Sulfamoylphenyl, 5-p-tolyl Not provided Bifunctional HDAC/COX inhibitor intermediate
1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid 4-Fluorophenyl 331.2 (as Z899051432) CFTR modulator precursor
1-(2,6-Difluorophenyl)-1H-pyrazole-3-carboxylic acid 2,6-Difluorophenyl 339.2 CFTR inhibitor candidate
1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid 4-Chlorophenyl 222.63 Pharmaceutical intermediate
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid 3-(Trifluoromethyl)benzyl Not provided Anticancer activity (prostate cancer)
1-Methyl-1H-pyrazole-3-carboxylic acid Methyl 126.11 Building block for ligand synthesis
1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid Oxan-4-yl (tetrahydropyran) 196.21 Enhanced solubility due to oxygen heterocycle
1-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid 4-Bromo-pyrazolylmethyl 271.08 Halogenated analog for cross-coupling

Biological Activity

1-(3-Methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N2O2C_9H_{14}N_2O_2 with a molecular weight of approximately 170.22 g/mol. The structural characteristics include a pyrazole ring and a carboxylic acid functional group, which are crucial for its biological activity.

Pharmacological Activities

Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties. Studies show that this compound may inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in various models. For instance, derivatives of pyrazole have shown effectiveness in reducing edema in carrageenan-induced inflammation models .
  • Anticancer Potential : Preliminary studies suggest that pyrazole derivatives may exhibit cytotoxic effects against certain cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Many pyrazole compounds act as inhibitors of key enzymes involved in inflammatory pathways and microbial metabolism.
  • Interaction with Biological Macromolecules : Initial studies suggest that this compound may interact with proteins and nucleic acids, affecting their function and leading to altered cellular responses .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, including:

  • Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against standard bacterial strains. The results indicated that certain modifications to the pyrazole structure enhance antibacterial activity significantly .
  • Anti-inflammatory Activity : In an experimental model using rats, compounds similar to this compound were tested for their anti-inflammatory effects. Results showed a notable reduction in paw edema comparable to standard anti-inflammatory drugs like ibuprofen .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Effect Reference
AntimicrobialInhibition of E. coli growth
AntifungalModerate activity against fungi
Anti-inflammatoryReduction in carrageenan-induced edema
AnticancerCytotoxic effects on cancer cells

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